

Unveiling the Purity Landscape of Commercial 4-Methyloxane-4-carbaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: 4-Methyltetrahydro-2H-pyran-4-carbaldehyde

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For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensuring the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive overview of potential impurities in commercial 4-methyloxane-4-carbaldehyde, offering detailed analytical methodologies for their identification and quantification. By understanding the potential impurity profile, researchers can make informed decisions when selecting reagents and interpreting results.

Hypothesized Impurity Profile

The impurity profile of commercially available 4-methyloxane-4-carbaldehyde is intrinsically linked to its synthetic route. While specific manufacturing processes are often proprietary, common organic synthesis strategies allow for the prediction of likely contaminants. These can be broadly categorized as starting materials, byproducts, over-oxidation products, and degradation products.

Based on plausible synthetic pathways such as the oxidation of (4-methyloxan-4-yl)methanol or hetero-Diels-Alder reactions, the following table summarizes potential impurities.

Impurity Name	Chemical Structure	Origin	Potential Analytical Signature (GC-MS)
4-Methyloxane-4-carbaldehyde	C7H12O2	Product	Target peak with characteristic fragmentation
(4-Methyloxan-4-yl)methanol	C7H14O2	Incomplete Oxidation of Starting Material	Peak with a molecular ion and fragments corresponding to the loss of water and formaldehyde.
4-Methyloxane-4-carboxylic acid	C7H12O3	Over-oxidation of the Aldehyde	Peak (possibly after derivatization) with a molecular ion and fragments showing the loss of a carboxyl group.
4-Methyl-3,6-dihydro-2H-pyran	C6H10O	Unreacted Starting Material (Hydroformylation)	Peak with a molecular ion and fragmentation pattern characteristic of an unsaturated cyclic ether.
Stereoisomers of 4-methyloxane-4-carbaldehyde	C7H12O2	Byproduct of Synthesis (e.g., Diels-Alder)	Peaks with identical mass spectra to the main component but different retention times on a chiral column.
Residual Solvents (e.g., Toluene, Dichloromethane)	Variable	Synthesis and Purification	Early eluting peaks with well-known mass spectra.

Experimental Protocols for Impurity Identification

To effectively identify and quantify the potential impurities listed above, a combination of chromatographic techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds, while High-Performance Liquid Chromatography (HPLC) is suitable for less volatile or thermally labile substances, such as the carboxylic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate and identify volatile and semi-volatile impurities.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent Intuvo 9000 GC with FID or MS detector).[1]
- Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar column. For chiral separations, a suitable chiral column (e.g., CycloSil-B) would be necessary.

Sample Preparation:

- Accurately weigh approximately 10 mg of the commercial 4-methyloxane-4-carbaldehyde sample.
- Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Vortex the solution to ensure complete dissolution.
- If necessary, filter the solution through a 0.22 μ m syringe filter.

GC-MS Parameters:

- Inlet Temperature: 250 $^{\circ}$ C
- Injection Volume: 1 μ L
- Split Ratio: 50:1

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Hold: 5 minutes at 250 °C.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Mass Range: m/z 35-400

Data Analysis:

- Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
- Quantify impurities by comparing their peak areas to that of an internal or external standard.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To identify and quantify non-volatile impurities, particularly the carboxylic acid.

Instrumentation:

- HPLC system with a UV or Diode Array Detector (DAD).
- Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

Sample Preparation:

- Accurately weigh approximately 20 mg of the commercial 4-methyloxane-4-carbaldehyde sample.
- Dissolve the sample in 10 mL of the mobile phase.

- Vortex and sonicate to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter.

HPLC Parameters:

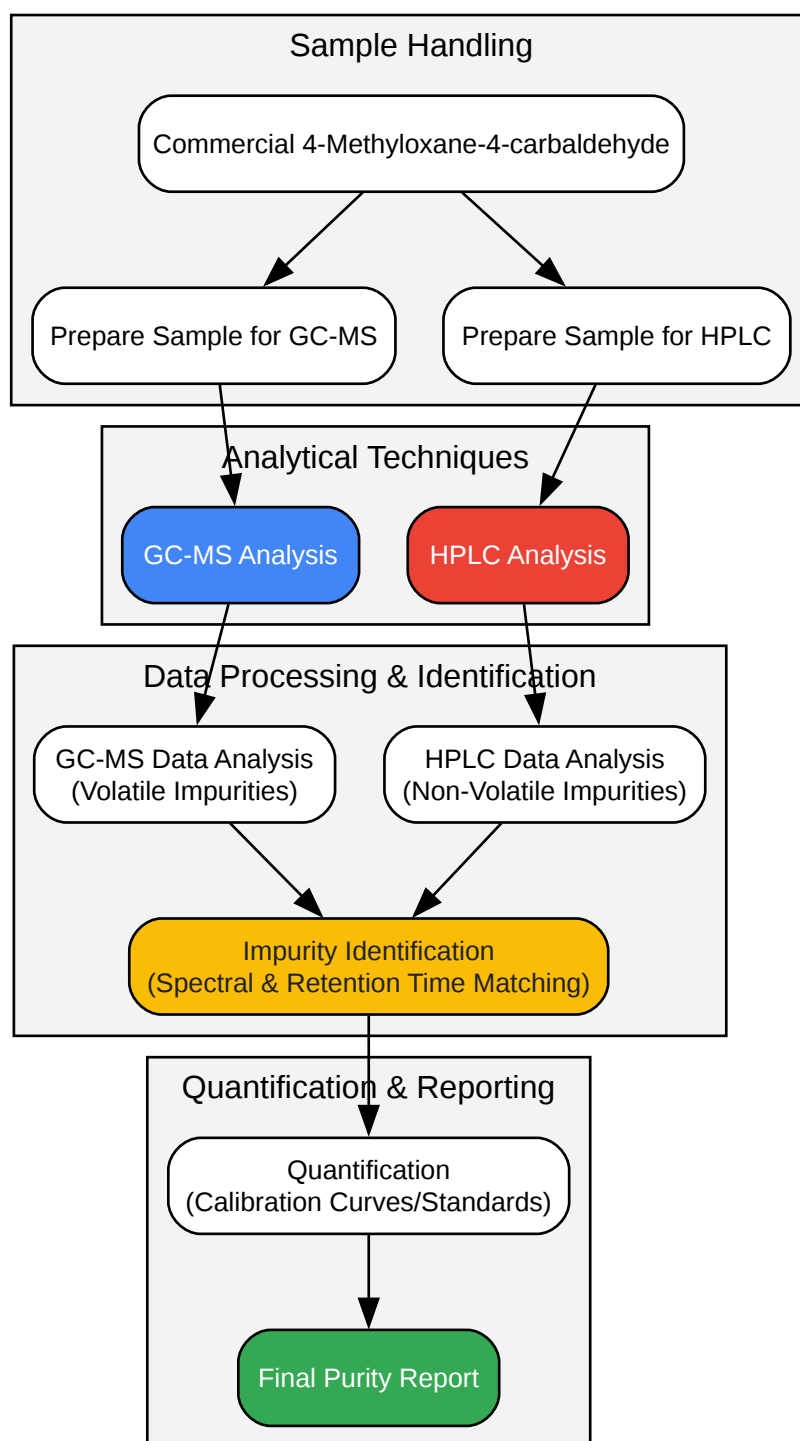
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
 - Start with 20% acetonitrile, increasing to 80% over 15 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: 210 nm

Data Analysis:

- Identify peaks by their retention times compared to standards.
- Quantify impurities using a calibration curve generated from certified reference standards.

Workflow for Impurity Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of impurities in 4-methyloxane-4-carbaldehyde.



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Caption: Workflow for the identification and quantification of impurities.

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References

- 1. researchgate.net [researchgate.net]
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